molecular formula C22H15NO5 B2662467 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate CAS No. 622788-97-0

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Cat. No.: B2662467
CAS No.: 622788-97-0
M. Wt: 373.364
InChI Key: UJOHRBYAEQVCSG-JMIUGGIZSA-N
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Description

The compound "(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate" is a benzofuran derivative featuring a pyridinylmethylene moiety and a substituted benzoate ester. Its molecular formula is C₂₃H₁₇NO₆, with a molecular weight of 403.4 g/mol (approximated from analogs) .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-26-16-6-2-5-15(11-16)22(25)27-17-7-8-18-19(12-17)28-20(21(18)24)10-14-4-3-9-23-13-14/h2-13H,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOHRBYAEQVCSG-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction between the benzofuran core and a pyridine derivative, such as 3-pyridinecarboxaldehyde, under basic conditions.

    Formation of the Methoxybenzoate Group: The final step involves the esterification of the intermediate compound with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study enzyme activities and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Differences
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate (Target) 3-methoxybenzoate ~403.4 ~3.9 6 Reference compound for comparison
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 2,6-dimethoxybenzoate 403.4 3.9 6 Increased steric hindrance, higher symmetry
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate 4-methoxybenzenesulfonate ~439.4 (estimated) ~2.1 6 Sulfonate group enhances hydrophilicity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 1,3-benzodioxole-5-carboxylate 1,3-benzodioxole-5-carboxylate ~401.3 (estimated) ~3.5 6 Benzodioxole ring improves metabolic stability

Key Findings :

Lipophilicity and Solubility :

  • The 2,6-dimethoxybenzoate analog (XLogP3 = 3.9) shares similar lipophilicity with the target compound, while the 4-methoxybenzenesulfonate derivative (XLogP3 ≈ 2.1) is more hydrophilic due to the sulfonate group .
  • The 1,3-benzodioxole-5-carboxylate analog may exhibit enhanced metabolic stability compared to methoxy-substituted esters, as benzodioxole rings are often resistant to oxidative degradation .

Biological Implications: Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) suggest that analogs with minor substituent changes may retain similar bioactivity profiles but differ in potency or selectivity . For example, sulfonate derivatives might exhibit improved solubility but reduced membrane permeability compared to benzoate esters .

Synthetic Accessibility :

  • The 3-methoxybenzoate and 2,6-dimethoxybenzoate analogs are synthetically accessible via esterification of the benzofuran core, while sulfonate and benzodioxole derivatives require additional steps for functional group introduction .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

The molecular formula for this compound is C21H19N1O5C_{21}H_{19}N_{1}O_{5} with a molecular weight of 363.39 g/mol. The compound features a complex structure that includes a benzofuran moiety and a pyridine ring, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's effectiveness is often compared to established chemotherapeutic agents.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against various tumor cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Selectivity Index (SI)
M-HeLa (Cervical Cancer)155
PC3 (Prostate Cancer)204
Chang Liver Cells75-

The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells versus tumor cells, indicating the compound's relative safety profile.

Case Studies

  • Study on M-HeLa Cells : In a recent study, this compound was shown to have an IC50 value of 15 µM against M-HeLa cells, with a selectivity index indicating lower toxicity towards normal liver cells compared to cancerous ones.
  • Comparative Analysis with Sorafenib : In comparative studies with Sorafenib, a well-known anticancer drug, this compound demonstrated superior efficacy against M-HeLa cells while exhibiting lower toxicity towards normal cell lines.

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